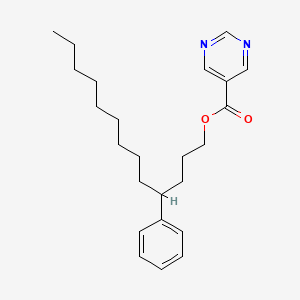

4-Phenyltridecyl pyrimidine-5-carboxylate

Description

4-Phenyltridecyl pyrimidine-5-carboxylate is a synthetic pyrimidine derivative characterized by a long tridecyl chain substituted with a phenyl group at the C-4 position of the pyrimidine ring.

Properties

Molecular Formula |

C24H34N2O2 |

|---|---|

Molecular Weight |

382.5 g/mol |

IUPAC Name |

4-phenyltridecyl pyrimidine-5-carboxylate |

InChI |

InChI=1S/C24H34N2O2/c1-2-3-4-5-6-7-9-13-22(21-14-10-8-11-15-21)16-12-17-28-24(27)23-18-25-20-26-19-23/h8,10-11,14-15,18-20,22H,2-7,9,12-13,16-17H2,1H3 |

InChI Key |

RXAIFNJRSZACRS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC(CCCOC(=O)C1=CN=CN=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyltridecyl pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. For this compound, the specific reactants would include a phenyl-substituted aldehyde, a tridecyl-substituted β-keto ester, and urea. The reaction is usually carried out in ethanol with a catalytic amount of hydrochloric acid and heated to reflux for several hours .

Industrial Production Methods

Industrial production of 4-Phenyltridecyl pyrimidine-5-carboxylate may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-Phenyltridecyl pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The phenyl and tridecyl groups can be oxidized under strong oxidizing conditions.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the 2- and 4-positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

4-Phenyltridecyl pyrimidine-5-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a drug candidate due to its structural similarity to other bioactive pyrimidines.

Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals

Mechanism of Action

The mechanism of action of 4-Phenyltridecyl pyrimidine-5-carboxylate is not fully understood but is believed to involve interactions with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of tyrosine kinases or other signaling proteins, disrupting cellular processes such as proliferation and survival .

Comparison with Similar Compounds

Comparison with Similar Pyrimidine-5-Carboxylate Derivatives

Structural and Functional Group Variations

The biological and physicochemical properties of pyrimidine-5-carboxylates are heavily influenced by substituents at the C-2, C-4, and ester positions. Key comparisons include:

Key Observations:

- Target Specificity: Piperazinyl and amino groups at C-2 enhance interactions with enzymes like HDACs or kinases, while sulfonamido groups at C-4 improve bactericidal activity .

Mechanistic Insights

- Antimalarial Activity: 4-Aminoquinoline-pyrimidine hybrids (e.g., ) accumulate in digestive vacuoles via weak-base trapping. The 4-phenyltridecyl analog may leverage similar mechanisms but with prolonged retention due to its hydrophobic tail .

- Antimicrobial Action: Ethyl 2-amino-4-chloro derivatives disrupt microbial membranes or inhibit enzymes, whereas sulfonamido derivatives () likely target folate synthesis .

- Kinase Inhibition : Hybrid compounds (e.g., ) with pyrimidine-5-carboxylate cores inhibit WEE1 kinase, a cancer target. Bulkier substituents like phenyltridecyl may alter binding kinetics or selectivity .

Physicochemical Properties

Table 2: Comparative Physicochemical Profiles

Key Trade-offs:

Stability and Metabolic Considerations

- Ring Cleavage: Pyrimidine-5-carboxylates with electron-withdrawing groups (e.g., nitro or amino at C-4) undergo acid-catalyzed ring cleavage, as seen in . The 4-phenyltridecyl group’s steric bulk may mitigate this instability .

- Metabolism : Longer alkyl chains (e.g., tridecyl) are prone to oxidative metabolism, whereas ethyl esters are hydrolyzed to active acids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.